molecular formula C18H12N4O2S2 B2683744 N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide CAS No. 1903432-79-0

N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide

Cat. No.: B2683744
CAS No.: 1903432-79-0
M. Wt: 380.44
InChI Key: HBWDKDAKWSIDPH-UHFFFAOYSA-N
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Description

N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide is a complex organic compound that features a unique structure combining pyridine, thiazole, and benzamide moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the pyridine moiety. The final step involves the coupling of the thiazole and pyridine derivatives with benzamide under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution can be performed using sodium methoxide in methanol, while electrophilic substitution may involve reagents like bromine in acetic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide: shares structural similarities with other thiazole and pyridine derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O2S2/c23-16(12-3-5-14(6-4-12)24-18-20-8-9-25-18)22-17-21-15(11-26-17)13-2-1-7-19-10-13/h1-11H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWDKDAKWSIDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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